![molecular formula C19H19ClN2O3 B6068615 4-chloro-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B6068615.png)
4-chloro-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FCPR03 and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of FCPR03 is not fully understood. However, it has been suggested that FCPR03 may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. FCPR03 may also interact with certain receptors in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
FCPR03 has been shown to have various biochemical and physiological effects. In vitro studies have shown that FCPR03 can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that FCPR03 can improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of FCPR03.
Vorteile Und Einschränkungen Für Laborexperimente
FCPR03 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, FCPR03 has shown low toxicity in animal studies, making it a safer option for lab experiments. However, FCPR03 has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the potential side effects of FCPR03.
Zukünftige Richtungen
There are several future directions for the study of FCPR03. One direction is to further explore its potential use in treating neurological disorders such as Alzheimer's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of FCPR03.
Conclusion
In conclusion, FCPR03 is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method has been achieved using various methods, and it has been studied for its anti-cancer, anti-inflammatory, and potential neurological disorder treatment properties. FCPR03 has several advantages for lab experiments, but further studies are needed to fully understand its biochemical and physiological effects and potential side effects. There are several future directions for the study of FCPR03, and continued research may lead to its potential use in various therapeutic applications.
Synthesemethoden
The synthesis of FCPR03 has been achieved using various methods. One of the methods involves the reaction between 4-chlorobenzoyl chloride and 2-furylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-piperidinylcarbonyl chloride to yield FCPR03. Another method involves the reaction between 4-chlorobenzoyl chloride and 2-furylvinylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-piperidinylcarbonyl chloride to yield FCPR03.
Wissenschaftliche Forschungsanwendungen
FCPR03 has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. FCPR03 has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, FCPR03 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-8-6-14(7-9-15)18(23)21-17(13-16-5-4-12-25-16)19(24)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,21,23)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAWFZIEPRNRN-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.